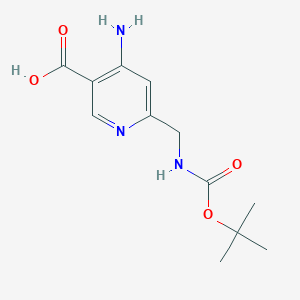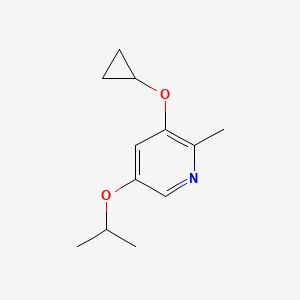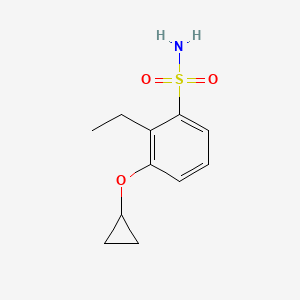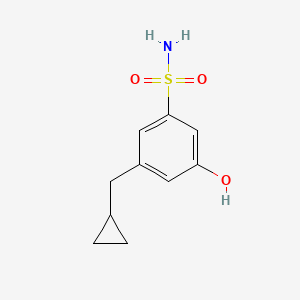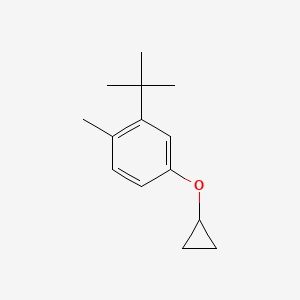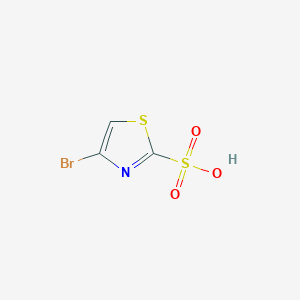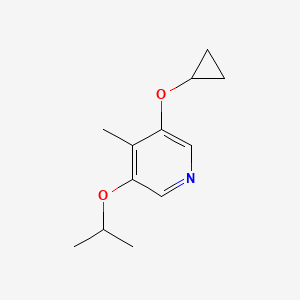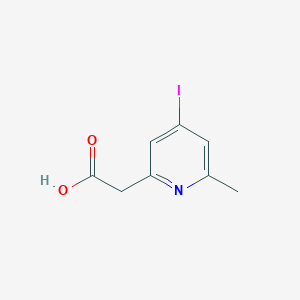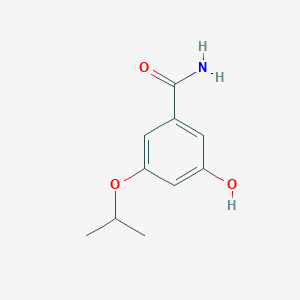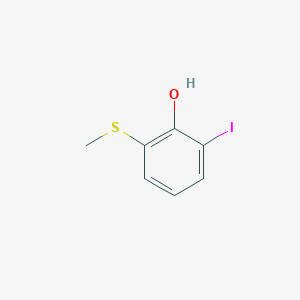
2-Iodo-6-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-(methylthio)phenol is an organoiodine compound characterized by the presence of an iodine atom and a methylthio group attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(methylthio)phenol typically involves the iodination of 6-(methylthio)phenol. One common method includes the use of iodine and a suitable oxidizing agent in the presence of a solvent like methanol . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-6-(methylthio)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Iodo-6-(methylthio)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-(methylthio)phenol in chemical reactions involves the activation of the phenol ring by the iodine atom, making it more susceptible to nucleophilic attack. The methylthio group can also participate in redox reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
2-Iodophenol: Lacks the methylthio group, making it less versatile in certain reactions.
6-Methylthio-phenol: Lacks the iodine atom, reducing its reactivity in substitution and coupling reactions.
2-Iodo-4-(methylthio)phenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Iodo-6-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and potential pharmaceutical applications .
Propiedades
Fórmula molecular |
C7H7IOS |
|---|---|
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
2-iodo-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
Clave InChI |
AGGYZZDWBPPPIL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


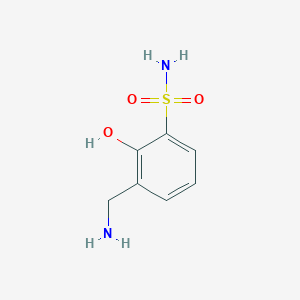
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
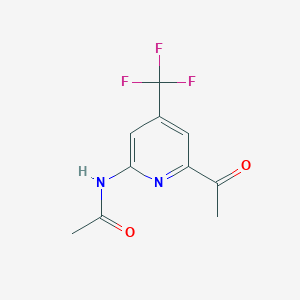
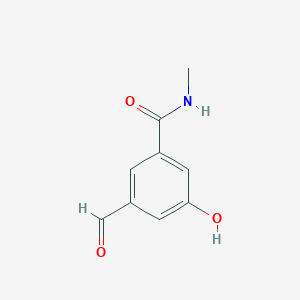
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
